molecular formula C15H18BrClN2O B4170315 (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride

(5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride

Cat. No. B4170315
M. Wt: 357.67 g/mol
InChI Key: NURSNBWOCTYETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPA is a synthetic compound that is commonly used as a pharmacological tool to investigate the role of certain receptors in the body.

Mechanism of Action

(5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride acts as a selective agonist for the α7nAChR. When (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride binds to this receptor, it causes a conformational change that activates downstream signaling pathways. This activation leads to an increase in intracellular calcium levels, which can trigger various physiological responses.
Biochemical and Physiological Effects:
(5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects on the body. One of the most significant effects is its ability to enhance cognitive function. Studies have shown that (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride can improve learning and memory in animal models. Additionally, (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for the α7nAChR. This allows researchers to investigate the function of this receptor without affecting other receptors in the body. Additionally, (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of using (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is its potential toxicity. Studies have shown that high doses of (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride can cause cell death and neurotoxicity in animal models.

Future Directions

For (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride include the development of (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride-based therapeutics and the investigation of the α7nAChR in other physiological processes.

Scientific Research Applications

(5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride has been widely used as a pharmacological tool to investigate the role of certain receptors in the body. One of the most common applications of (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride is in the study of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological and pathological processes, including Alzheimer's disease, schizophrenia, and inflammation. (5-bromo-2-ethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride has been shown to selectively activate this receptor, making it a valuable tool for investigating its function.

properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O.ClH/c1-2-19-15-6-5-14(16)8-13(15)11-18-10-12-4-3-7-17-9-12;/h3-9,18H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURSNBWOCTYETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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